molecular formula GaSe B088741 セレン化ガリウム (Ga<sub>2</sub>Se<sub>3</sub>) CAS No. 12024-24-7

セレン化ガリウム (Ga2Se3)

カタログ番号: B088741
CAS番号: 12024-24-7
分子量: 148.69 g/mol
InChIキー: QNWMNMIVDYETIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gallium selenide (Ga2Se3) is a chemical compound with a defect sphalerite (cubic form of ZnS) structure . It is a p-type semiconductor and can be formed by the union of the elements . It hydrolyzes slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .


Synthesis Analysis

Gallium selenide can be synthesized by vapor phase growth of high-quality monolayer GaSe nanosheets with multiple shapes and sizes by tuning the Ga/GaSe ratio in the precursor . It can also be formed by the union of the elements .


Molecular Structure Analysis

Ga2Se3 crystallizes in the monoclinic Cc space group. The structure is three-dimensional. There are two inequivalent Ga3+ sites. In the first Ga3+ site, Ga3+ is bonded to four Se2- atoms to form corner-sharing GaSe4 tetrahedra .


Chemical Reactions Analysis

Gallium selenide can hydrolyze slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas . It is vulnerable to oxidizing agents due to the reducing capabilities of the selenide ion .


Physical And Chemical Properties Analysis

Gallium selenide has a molar mass of 376.33 g/mol . It appears as reddish-black crystals and has a slight garlic odor . The density is 4.92 g/cm^3 , and it has a melting point of 1,020 °C . It decomposes in water .

科学的研究の応用

オプトエレクトロニクス

セレン化ガリウムは、オプトエレクトロニクス分野において有望な用途を示しています . この新興材料の魅力的な特性に基づいた様々な用途において、大きく均一なGaSe結晶の制御された合成が不可欠です . 成長したGaSeナノシートは、0.7ms未満の光応答時間と最大3,000A/Wの応答性を示し、性能が向上しています .

半導体製造

セレン化ガリウムは半導体として使用されています . Ga2Se3の独特な結晶構造は、希薄磁性半導体を生成するために遷移金属をドープするための新しいプラットフォームとしても調査されました .

赤外線(IR)光学部品

セレン化ガリウムは、熱画像カメラ、IRセンサー、分光法用のレンズ、窓、プリズムなどのIR光学部品を作成するために使用されています .

光学用途

セレン化ガリウムは、光学用途で使用されています . これらの用途に使用される結晶性固体であり、その独特の特性が原因です .

様々な産業の中間体

セレン化ガリウムは、食品、農業、医薬品において中間体として使用されています . これらの産業における具体的な用途は詳細には述べられていませんが、Ga2Se3の中間体としての使用は、他の化合物や製品の製造または合成における重要性を示唆しています <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-

Safety and Hazards

Gallium selenide is hazardous. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Gallium selenide is an attractive compound due to its suitable electrical and optical characteristics for optoelectronic applications . It provides an opportunity to form heterostructures with Al2Se3, contributing to the design of optoelectronic devices based on AlAs, GaAs, and AlxGa1-xAs compounds .

作用機序

Target of Action

Gallium Selenide (Ga2Se3) is primarily targeted for use in semiconductor applications , display technologies, and photovoltaic devices . It is also used in the production of thin films through a process known as sputtering .

Mode of Action

Gallium Selenide (Ga2Se3) is a p-type semiconductor . It has a defect sphalerite structure, which is a cubic form of ZnS . This structure allows it to interact with its targets by forming a union of elements .

Biochemical Pathways

Gallium Selenide (Ga2Se3) affects the electronic structure of two-dimensional crystals containing a small number of layers . The electronic band structure of the layered GaSe crystal was investigated by the first-principles density functional theory calculations . It also plays a role in the generation of second-harmonic (SHG) response and high laser-induced damage threshold (LIDT) .

Pharmacokinetics

It’s known that ga2se3 hydrolyses slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .

Result of Action

The action of Gallium Selenide (Ga2Se3) results in the formation of high-quality monolayer GaSe nanosheets with multiple shapes and sizes . These nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .

Action Environment

The action, efficacy, and stability of Gallium Selenide (Ga2Se3) can be influenced by environmental factors. For instance, it hydrolyses slowly in water and quickly in mineral acids . It’s also noted that the Ga/Se ratio plays a critical role in the evolution of the domain shape and size .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Gallium selenide (Ga2Se3) can be achieved by a solid-state reaction method.", "Starting Materials": [ "Gallium (Ga)", "Selenium (Se)" ], "Reaction": [ "Mix the Gallium and Selenium in a stoichiometric ratio of 2:3", "Grind the mixture thoroughly to ensure homogeneity", "Load the mixture into a sealed quartz ampoule", "Place the ampoule in a furnace and heat it to a temperature of 800-900°C for several hours", "Allow the ampoule to cool down to room temperature", "Open the ampoule in an inert atmosphere to prevent oxidation", "Collect the resulting Gallium selenide (Ga2Se3) powder" ] }

12024-24-7

分子式

GaSe

分子量

148.69 g/mol

IUPAC名

gallium;selenium

InChI

InChI=1S/Ga.Se

InChIキー

QNWMNMIVDYETIG-UHFFFAOYSA-N

SMILES

[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2]

正規SMILES

[Ga].[Se]

58127-88-1
12024-24-7

ピクトグラム

Acute Toxic; Health Hazard; Environmental Hazard

製品の起源

United States
Customer
Q & A

Q1: What makes the electronic structure of Gallium Selenide (Ga2Se3) unique, and how does this relate to its potential applications?

A1: Gallium Selenide's unique characteristic lies in the intrinsic ordering of cation vacancies within its structure. These vacancies arrange themselves into one-dimensional chains, leading to the formation of a one-dimensional band at the valence-band maximum (VBM) []. This unique electronic structure, confirmed through angle-resolved photoemission spectroscopy, suggests potential for applications in nanoelectronics, particularly in devices relying on one-dimensional electron transport.

Q2: How does Gallium Selenide (Ga2Se3) interact with silicon substrates, and what are the implications for thin-film growth?

A2: Studies using angle-resolved photoemission spectroscopy on Gallium Selenide thin films grown on Si(001):As substrates reveal a good agreement between the observed electronic structure and theoretical predictions []. This suggests a well-defined interface between the film and substrate. Furthermore, the presence of nanometer-scale (111) facets on the Gallium Selenide surface, confirmed by low-energy electron diffraction, provides insights into the growth mechanisms of thin films and their potential for creating specific electronic interfaces [].

Q3: What challenges arise when attempting to grow Gallium Selenide (Ga2Se3) thin films using metal-organic vapor phase epitaxy (MOVPE)?

A3: Metal-organic vapor phase epitaxy (MOVPE) presents challenges in achieving high-quality Gallium Selenide thin films. Premature reactions between the precursors, trimethylgallium (TMGa) and H2Se, can occur in the gas phase, hindering epitaxial growth []. Using ditertiarybutylselenide instead of H2Se with TMGa improves the film quality, demonstrating the importance of precursor selection for controlled growth []. Additionally, substrate selection is crucial, as GaAs substrates lead to detrimental exchange reactions at the interface, resulting in poorly adhered Gallium Selenide films [].

Q4: What are the implications of the observed interface reconstruction in Gallium Selenide (Ga2Se3) / Gallium Arsenide (GaAs) nanoheterostructures?

A4: While not explicitly detailed in the provided abstracts, the mention of interface reconstruction in Gallium Selenide / Gallium Arsenide nanoheterostructures [] suggests complex interactions at the interface. These interactions can significantly influence the electronic properties and overall functionality of the heterostructure, highlighting the importance of understanding and controlling these interfaces for potential device applications.

Q5: How does the understanding of thermodynamic properties contribute to research on Gallium Selenide (Ga2Se3)?

A5: Investigating the thermodynamic properties of Gallium Selenide, as indicated by the mention of an EMF (electromotive force) study [], is crucial for understanding its stability under different conditions. This knowledge is fundamental for predicting its behavior during synthesis, processing, and operation in various applications, ultimately guiding the development of new technologies based on this material.

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